molecular formula C18H16FN3O3S B2558410 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034321-67-8

2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2558410
M. Wt: 373.4
InChI Key: XJFLFDVLXDAOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


The compound “2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone” is a chemical compound with the molecular formula C18H16FN3O3S and a molecular weight of 373.41. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis


The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones resulted in ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones and ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-(4-fluorophenyl)ethanones2. However, the specific synthesis process for “2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone” is not available in the retrieved papers.



Molecular Structure Analysis


The molecular structure analysis of this compound is not available in the retrieved papers. However, it can be inferred from its molecular formula that it contains fluorophenyl, furan, oxadiazol, and pyrrolidinyl groups.



Chemical Reactions Analysis


The chemical reactions involving this compound are not available in the retrieved papers. However, similar compounds have been involved in reactions such as protodeboronation3.



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound are not available in the retrieved papers. However, based on its molecular structure, it can be inferred that it might have properties similar to other compounds containing fluorophenyl, furan, oxadiazol, and pyrrolidinyl groups.


Scientific Research Applications

Synthesis and Characterization

The compound 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone represents a class of molecules that are part of diverse synthetic strategies aimed at creating novel heterocyclic compounds. These strategies include versatile component couplings, regioselective oxidative coupling reactions, and photoinduced direct oxidative annulation processes. Such methodologies are crucial for the preparation of various bicyclic systems like pyrazolopyridines, thienopyridines, and oxadiazolopyridines, which have applications in developing combinatorial libraries for drug discovery and material science (Almansa et al., 2008), (Wippich et al., 2015), (Zhang et al., 2017).

Antimicrobial and Antioxidant Activities

The synthetic versatility of compounds related to 2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone extends to the development of novel antimicrobial and antioxidant agents. Research into the synthesis of Schiff bases using heterocyclic moieties, and the evaluation of novel pyrazoline derivatives, highlights the potential of such compounds in antibacterial and anti-inflammatory applications. These studies suggest the significant bioactivity of these compounds, indicating their potential utility in pharmaceutical research and development (Puthran et al., 2019), (Ravula et al., 2016).

Heterocyclic Synthesis and Material Science

The construction of heterocyclic compounds, including the synthesis of calix[4]pyrrole analogues incorporating furans, thiophenes, and other heterocycles, underlines the importance of such molecules in material science and organic electronics. These compounds find application in the creation of fluorescent materials for organic light-emitting diode (OLED) devices, offering insights into the design of novel optoelectronic materials (Song et al., 2004), (Gorohmaru et al., 2002).

Enzymatic Studies and Metabolism

Research involving the enzymatic C-demethylation of related compounds provides valuable insights into their metabolism, indicating the broader relevance of these studies in understanding the pharmacokinetics and metabolic pathways of potential therapeutic agents. Such investigations are essential for drug development, offering a basis for the optimization of pharmacological properties (Yoo et al., 2008).

Safety And Hazards


The safety and hazards associated with this compound are not available in the retrieved papers. However, it is mentioned that this product is not intended for human or veterinary use and is for research use only1.


Future Directions


The future directions for the research on this compound are not available in the retrieved papers. However, given its structure and the biological activities of similar compounds, it could be a potential candidate for further research in medicinal chemistry, particularly as an antiviral agent.


properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-13-3-5-14(6-4-13)26-11-16(23)22-8-7-12(10-22)17-20-18(25-21-17)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLFDVLXDAOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

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